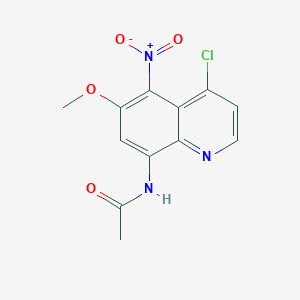
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research for its various applications. It is a quinoline derivative that has been synthesized and studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the target cells. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for cell division and replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been shown to have various biochemical and physiological effects on different types of cells. It has been found to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide. One potential area of study is its use as a potential anticancer agent. It has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of study is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide is a chemical compound that has been extensively studied for its various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its potential therapeutic properties and safety in humans.
Métodos De Síntesis
The synthesis of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves the reaction of 4-chloro-5-nitro-8-quinolinol with acetic anhydride in the presence of a catalyst. This reaction results in the formation of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide as the final product.
Aplicaciones Científicas De Investigación
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antitumor properties.
Propiedades
Nombre del producto |
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide |
|---|---|
Fórmula molecular |
C12H10ClN3O4 |
Peso molecular |
295.68 g/mol |
Nombre IUPAC |
N-(4-chloro-6-methoxy-5-nitroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H10ClN3O4/c1-6(17)15-8-5-9(20-2)12(16(18)19)10-7(13)3-4-14-11(8)10/h3-5H,1-2H3,(H,15,17) |
Clave InChI |
BCDINFKHUOHWMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
SMILES canónico |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)


![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)


![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)



